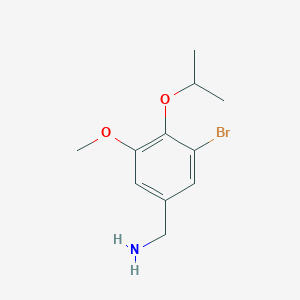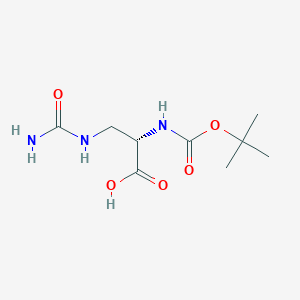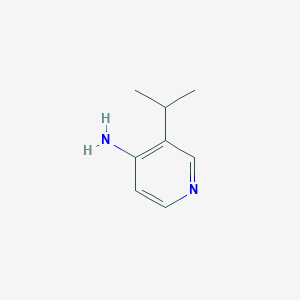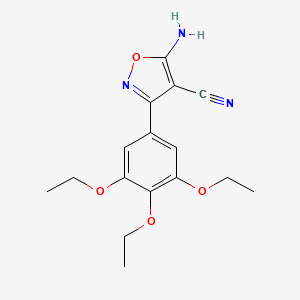
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one
Descripción general
Descripción
“1-Chloro-3-(2,4-dichlorophenyl)propan-2-one” is a chemical compound with the molecular formula C9H7Cl3O. It has a molecular weight of 237.51 . This compound is used in scientific research and has applications ranging from the synthesis of pharmaceuticals to the analysis of environmental pollutants.
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(2,4-dichlorophenyl)propan-2-one” can be represented by the InChI code1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 . This indicates the presence of nine carbon atoms, seven hydrogen atoms, three chlorine atoms, and one oxygen atom in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-3-(2,4-dichlorophenyl)propan-2-one” include a molecular weight of 253.5 g/mol, XLogP3 of 3.6, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, rotatable bond count of 4, exact mass of 251.951163 g/mol, monoisotopic mass of 251.951163 g/mol, topological polar surface area of 26.3 Ų, heavy atom count of 14, and a complexity of 199 .Aplicaciones Científicas De Investigación
- 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create novel drug candidates or modify existing compounds. Its reactivity allows for the introduction of functional groups, making it essential in drug discovery and development .
- The compound’s chlorinated structure makes it relevant in pesticide research. Scientists explore its potential as an active ingredient or precursor for designing effective pesticides. Its selective reactivity can lead to targeted pest control strategies.
- Researchers employ 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one in environmental studies. It acts as a derivatizing agent for analyzing pollutants, such as chlorinated organic compounds, in soil, water, and air samples. By converting these pollutants into more detectable forms, scientists gain insights into environmental contamination .
- The compound participates in various organic reactions, including nucleophilic substitutions and condensations. Its chlorinated phenyl groups enhance its reactivity, allowing for diverse transformations. Researchers use it to synthesize complex molecules in fields like medicinal chemistry and materials science .
- 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one contributes to materials research. It can modify surfaces, introduce functional groups, or serve as a linker in polymer chemistry. Its applications range from creating tailored coatings to developing advanced materials with specific properties.
- The compound’s unique structure makes it relevant in flavor and fragrance synthesis. Chemists utilize it to introduce specific aromatic moieties, enhancing the sensory profiles of food additives, perfumes, and cosmetics .
Pharmaceutical Synthesis
Pesticide Development
Environmental Analysis
Organic Synthesis
Materials Science
Flavor and Fragrance Chemistry
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that its targets could be related to those pharmaceuticals’ mechanisms of action.
Mode of Action
It’s known that similar compounds can participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one may interact with its targets by forming or breaking bonds, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given its potential use in pharmaceutical synthesis , it’s likely that it affects pathways related to the therapeutic effects of those drugs.
Result of Action
Similar compounds have shown potential trypanocidal effects , suggesting that 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one may also have bioactive properties.
Action Environment
The action, efficacy, and stability of 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the pH, presence of other compounds, and specific conditions of the reaction environment could potentially influence its action and efficacy.
Propiedades
IUPAC Name |
1-chloro-3-(2,4-dichlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUIXSTLQJBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-aminophenyl)thio]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3165595.png)

![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3165605.png)


![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)
![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)


![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)

